molecular formula C16H19NO2S B14794183 Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate

Katalognummer: B14794183
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: WCZABIHMUCVGES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and a sulfanylidenepyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Its unique structure could be explored for pharmaceutical applications, such as drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate include other pyrrolidine derivatives and compounds with phenylethyl groups. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Eigenschaften

Molekularformel

C16H19NO2S

Molekulargewicht

289.4 g/mol

IUPAC-Name

methyl 4-ethenyl-1-(1-phenylethyl)-2-sulfanylidenepyrrolidine-3-carboxylate

InChI

InChI=1S/C16H19NO2S/c1-4-12-10-17(15(20)14(12)16(18)19-3)11(2)13-8-6-5-7-9-13/h4-9,11-12,14H,1,10H2,2-3H3

InChI-Schlüssel

WCZABIHMUCVGES-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=S)C(=O)OC)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.